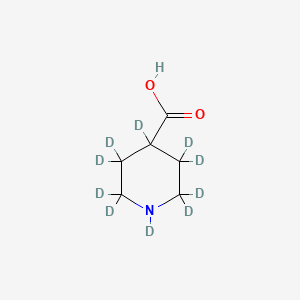
Isonipecotic Acid-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonipecotic Acid-d10, also known as 4-Piperidinecarboxylic-d10 Acid, is a deuterated form of isonipecotic acid. It is a heterocyclic compound that acts as a GABA A receptor partial agonist. The compound consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isonipecotic Acid-d10 can be synthesized through various methods. One common approach involves the catalytic reduction of isonicotinic acid in a membrane electrolyzer on a copper cathode activated with Raney nickel in an alkaline medium . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions
Isonipecotic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert isonipecotic acid into its corresponding alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of isonipecotic acid, such as alcohols, esters, and amides.
Applications De Recherche Scientifique
Isonipecotic Acid-d10 has a wide range of scientific research applications, including:
Mécanisme D'action
Isonipecotic Acid-d10 exerts its effects by acting as a partial agonist at the GABA A receptor. This interaction modulates the receptor’s activity, leading to changes in neurotransmission. The compound’s mechanism of action involves binding to the receptor and inducing conformational changes that enhance or inhibit its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonipecotic Acid: The non-deuterated form of Isonipecotic Acid-d10, also acts as a GABA A receptor partial agonist.
Hexahydroisonicotinic Acid: Another similar compound with a piperidine ring and carboxylic acid moiety.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide enhanced stability and allow for precise tracking in various studies .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D/hD |
Clé InChI |
SRJOCJYGOFTFLH-WTYKGUOMSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


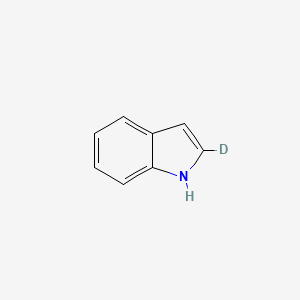

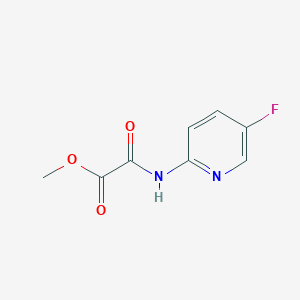
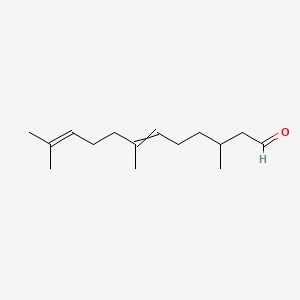
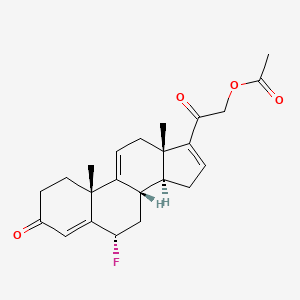

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
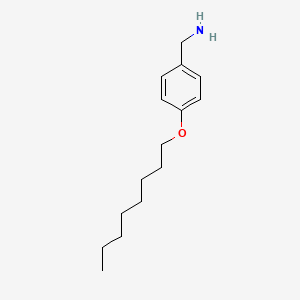

![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)

![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)


